![molecular formula C21H18N4O B287121 1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B287121.png)
1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as Diphenylpyrazole and is a type of pyrazole derivative.
Wirkmechanismus
The mechanism of action of 1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole varies depending on its application. In medicine, it has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, it acts as a neurotoxin, disrupting the nervous system of pests. In material science, its unique electronic properties allow it to be used as a semiconductor in various electronic devices.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole vary depending on its application. In medicine, it has been shown to reduce inflammation and to induce apoptosis in cancer cells. In agriculture, it acts as a neurotoxin, disrupting the nervous system of pests. In material science, its unique electronic properties allow it to be used as a semiconductor in various electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole in lab experiments include its unique electronic properties, its potential as an anti-inflammatory and anti-tumor agent, and its potential use as a pesticide. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole include further studies on its potential applications in medicine, agriculture, and material science. Specifically, research could focus on developing more effective and targeted treatments for neurodegenerative disorders, exploring its potential as a biopesticide, and optimizing its use in electronic devices. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole is typically achieved through a reaction between 1,3-dimethyl-5-phenylpyrazole-4-carboxaldehyde and 1,5-diphenylpyrazole-3,4-dicarbonitrile in the presence of a suitable base and solvent. The reaction results in the formation of the desired product, which can be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, 1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential use as a pesticide. It has been shown to be effective against various pests, including insects, mites, and nematodes.
In material science, this compound has been studied for its potential use in the development of organic electronics and optoelectronics. Its unique electronic properties make it a promising candidate for use in various electronic devices.
Eigenschaften
Produktname |
1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole |
---|---|
Molekularformel |
C21H18N4O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(3,5-dimethylpyrazol-1-yl)-(1,5-diphenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C21H18N4O/c1-15-13-16(2)24(23-15)21(26)19-14-22-25(18-11-7-4-8-12-18)20(19)17-9-5-3-6-10-17/h3-14H,1-2H3 |
InChI-Schlüssel |
UGSPMPOQEFSGRV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=CC(=NN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.